molecular formula C34H36N4O6 B1240496 Chlorin e6 CAS No. 744956-10-3

Chlorin e6

Cat. No.: B1240496
CAS No.: 744956-10-3
M. Wt: 596.7 g/mol
InChI Key: OYINILBBZAQBEV-UHFFFAOYSA-N
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Preparation Methods

Chlorin E6 can be synthesized through several methods. One common approach involves the extraction of chlorophyll from natural sources, followed by chemical modification. For instance, chlorophyll can be extracted from Spirulina platensis biomass using ethanol and then converted to pheophytin a using hydrochloric acid. This intermediate is further processed to obtain this compound .

Another method involves the green synthesis of this compound, where chlorophyll undergoes alkaline hydrolysis and acidification to produce the compound. This method is considered environmentally friendly and efficient .

Chemical Reactions Analysis

Chlorin E6 undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular oxygen for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chlorin E6 has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of Chlorin E6 involves the production of singlet oxygen upon exposure to light. This singlet oxygen induces oxidative stress, leading to the destruction of targeted cells. The compound’s ability to produce singlet oxygen is due to its efficient population of the triplet manifold, which allows energy transfer to molecular oxygen .

Comparison with Similar Compounds

Chlorin E6 is unique among photosensitizers due to its high efficiency in producing singlet oxygen and its ability to be activated by light. Similar compounds include:

This compound stands out due to its balance of efficiency, safety, and versatility in various applications.

Properties

CAS No.

744956-10-3

Molecular Formula

C34H36N4O6

Molecular Weight

596.7 g/mol

IUPAC Name

18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid

InChI

InChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44)

InChI Key

OYINILBBZAQBEV-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C

19660-77-6

Pictograms

Irritant

Synonyms

13-carboxy-17-(2-carboxyethyl)-15-carboxymethyl-17,18-trans-dihydro-3-vinyl-8-ethyl-2,7,12,18-tetramethylporphyrin
2-porphinepropionic acid, 18-carboxy-20-(carboxymethyl)-13-ethyl-2beta,3-dihydro-3beta,7,12,17-tetramethyl-8-vinyl-
21h,23h-porphine-2-propanoic acid, 18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-, (2S-trans)-
21h,23h-porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, (7S,8S)-
BLC 1010
BLC-1010
BLC1010
chlorin A6
chlorin e6
chlorin e6 bis-N-methylglucamine salt
chlorin e6, sodium salt, (2S-trans)-isomer
chlorin e6, tripotassium salt, (2S-trans)-isomer
chlorin e6, trisodium salt, (2S-trans)-isomer
chlorin e6-2.5 N-methyl-D-glucamine
chlorin e6-polyvinylpyrrolidone
chlorine A6
chlorine e6
fotolon
photochlorine
Photolon
phytochlorin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorin e6
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Chlorin e6
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